molecular formula C11H9ClN2O3 B8071906 methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate

Cat. No.: B8071906
M. Wt: 252.65 g/mol
InChI Key: GCCKDFROPZNSAC-UHFFFAOYSA-N
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Description

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate is a chemical compound with unique properties and applications in various fields. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve optimized reaction conditions to ensure high efficiency and cost-effectiveness. For example, multi-branched chain high carbonic acids can be prepared using specific catalysts and reaction conditions .

Chemical Reactions Analysis

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by factors such as temperature, concentration, and the presence of catalysts . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it may be investigated for its therapeutic potential in treating certain diseases. Additionally, this compound has industrial applications, such as in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity profiles. For example, compounds with similar functional groups or chemical properties can be used for comparison . The unique aspects of this compound may include its specific reactivity, stability, or biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development can uncover new applications and enhance our understanding of this compound’s potential.

Properties

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-1H-quinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCKDFROPZNSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2C(=CC=C1)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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